molecular formula C7H9FN2O B8727544 (2-Fluoro-4-methoxyphenyl)hydrazine

(2-Fluoro-4-methoxyphenyl)hydrazine

Cat. No.: B8727544
M. Wt: 156.16 g/mol
InChI Key: WGJOQGXZLIVFNT-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methoxyphenyl)hydrazine is a useful research compound. Its molecular formula is C7H9FN2O and its molecular weight is 156.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(2-fluoro-4-methoxyphenyl)hydrazine

InChI

InChI=1S/C7H9FN2O/c1-11-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3

InChI Key

WGJOQGXZLIVFNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NN)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a vigorously stirred suspension of 2-fluoro-4-methoxyaniline hydrochloride (665 mg, 3.7 mmol) in conc. HCl (5.5 mL) cooled to 0° C. was added a cold solution of NaNO2 (312 mg, 4.5 mmol) in H2O (1 mL). The mixture was stirred at 0° C. for 90 min. A cold solution of SnCl2-2H2O (3.4 g, 15.0 mmol) in conc. HCl (5.5 mL) was then added slowly to the solution of diazonium salt. The reaction was allowed to warm to room temperature, stirred for 30 min and the reaction was filtered. The collected precipitate was washed on the filter with several large portions of ether and dried under vacuum. The solid was dissolved in DCM and washed saturated NaHCO3, extracted and dried using a phase separator. Evaporation gave (2-fluoro-4-methoxyphenyl)hydrazine (220 mg 38%), which was used in the next step without further purification. The procedure was adapted from J. Med. Chem. 2000, 43, 4701.
Quantity
665 mg
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
Quantity
312 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
SnCl2-2H2O
Quantity
3.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

With vigorous stirring, 9.15 g (0.065 mole) of 2-fluoro-4-methoxyaniline (Example 3, Step B) was added to 60 mL of concentrated hydrochloric acid that had been cooled to -10° C. A solution of 4.83 g (0.070 mole) of sodium nitrite in 30 mL of water was slowly added dropwise, while the temperature was kept at or below -10° C. Upon completion of addition, the reaction mixture was stirred at -10° C. for one hour, after which 33.85 (0.150 mole) of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid Was added slowly, dropwise, while the temperature was kept below -5° C. After the reaction mixture had stirred for one hour as it warmed to ambient temperature, the crude product was filtered from the mixture and dissolved in 250 mL of water. This solution was made basic with 4N sodium hydroxide and extracted with methylene chloride. The combined extracts were dried over anhydrous sodium sulfate and filtered. The filtrate was placed on a silica gel column and eluted with methylene chloride to remove colored impurities and then with ethyl acetate to obtain the desired product. The solvent was evaporated under reduced pressure to yield 6.30 g of 2-fluoro-4-methoxyphenylhydrazine. The NMR spectrum was consistent with the proposed structure.
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
33.85
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a vigorously stirred suspension of 2-fluoro-4-methoxyaniline hydrochloride (665 mg, 3.7 mmol) in cone. HCl (5.5 mL) cooled to 0° C. was added a cold solution of NaNO2 (312 mg, 4.5 mmol) in H2O (1 mL). The mixture was stirred at 0° C. for 90 min. A cold solution of SnCl2-2H2O (3.4 g, 15.0 mmol) in cone. HCl (5.5 mL) was then added slowly to the solution of diazonium salt. The reaction was allowed to warm to room temperature, stirred for 30 min and the reaction was filtered. The collected precipitate was washed on the filter with several large portions of ether and dried under vacuum. The solid was dissolved in DCM and washed saturated NaHCO3, extracted and dried using a phase separator. Evaporation gave (2-fluoro-4-methoxyphenyl) hydrazine (220 mg 38%), which was used in the next step without further purification. The procedure was adapted from J. Med. Chem. 2000, 43, 4701.
Quantity
665 mg
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
312 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
[Compound]
Name
SnCl2-2H2O
Quantity
3.4 g
Type
reactant
Reaction Step Four
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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